3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
Description
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core substituted with a 2-thioxo group and a 4-methoxyphenyl-linked azepane moiety. The thiazolidinone scaffold is known for its diverse biological activities, including antitumor, antimicrobial, and antidiabetic properties . The presence of the 4-methoxyphenyl group enhances lipophilicity and metabolic stability, while the azepane ring (a seven-membered nitrogen-containing heterocycle) may influence conformational flexibility and receptor binding . The compound’s synthesis likely involves the reaction of a hydrazide intermediate with thiocarbonyl-bis-thioglycolic acid, a method widely used to generate 2-thioxothiazolidin-4-one derivatives .
Properties
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-15-7-5-13(6-8-15)14-4-2-3-9-19(10-14)16(21)11-20-17(22)12-25-18(20)24/h5-8,14H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVWDKKAVBWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C(=O)CSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with azepane-1-carboxylic acid, followed by cyclization with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inducing apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects on Bioactivity :
- The azepane-4-methoxyphenyl group in the target compound distinguishes it from simpler analogues like 3-phenyl-2-thioxothiazolidin-4-one. This substitution may enhance blood-brain barrier penetration due to increased lipophilicity .
- Compounds with benzothiazole (e.g., ) or nitrothiophene (e.g., ) substituents exhibit stronger antitumor and antimicrobial activities, respectively, attributed to their electron-deficient aromatic systems.
Thermodynamic Stability :
- The 3-(4-methoxyphenyl)-5-azorhodanine derivatives (structurally related to the target compound) show positive entropy changes (ΔS) during complex formation, indicating entropically driven binding processes . This contrasts with benzothiazole derivatives, where enthalpy dominates due to hydrogen bonding .
Synthetic Routes :
- The target compound shares a common synthetic pathway with other 2-thioxothiazolidin-4-ones, involving thiocarbonyl-bis-thioglycolic acid and hydrazide intermediates . However, the azepane ring introduces additional steps, such as azepane functionalization via reductive amination or ring-closing metathesis.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula C₂₁H₂₃N₃O₂S₂.
- The target compound’s higher molecular weight and logP compared to simpler analogues suggest improved membrane permeability but reduced aqueous solubility.
- The 2-ethylhexyl derivative exhibits extreme hydrophobicity, limiting its applicability despite favorable pharmacokinetics.
Biological Activity
The compound 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that exhibits various biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₄S
- Molecular Weight : 385.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that thiazolidinone derivatives often possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria, which is crucial for developing new antibiotics amidst rising resistance issues.
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer potential. A study focused on the cytotoxic effects of this compound on various cancer cell lines, including human melanoma and breast cancer cells.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A375 (melanoma)
The compound showed a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A375 | 10.2 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It was tested for its ability to inhibit pro-inflammatory cytokine production in stimulated macrophages.
- Cytokines Measured :
- TNF-alpha
- IL-6
The results indicated a significant reduction in cytokine levels at concentrations above 20 µg/mL, highlighting its potential for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidinone derivatives similar to the compound :
- Study on Antimicrobial Properties : A comparative analysis of various thiazolidinones revealed that modifications in the phenyl ring significantly influence antimicrobial activity. The presence of methoxy groups was associated with enhanced potency against specific bacterial strains .
- Cytotoxicity Assessment : In a recent investigation, thiazolidinone derivatives were tested against melanoma cells, showing that those with azepane moieties had improved selectivity and potency compared to traditional chemotherapeutics.
- Mechanistic Insights : Research into the mechanisms underlying the anticancer activity showed that these compounds could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
